1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Description
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione is a xanthine-derived purine dione with structural modifications at positions 7 and 8 of the purine core. The compound features a 2-methylprop-2-enyl (isoprenyl) group at position 7 and a pyrrolidine substituent at position 6. The compound’s synthesis typically involves multi-step alkylation and substitution reactions, as seen in analogous purine dione derivatives .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10(2)9-20-11-12(16-14(20)19-7-5-6-8-19)17(3)15(22)18(4)13(11)21/h1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEHFRKRLKPJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320416 | |
| Record name | 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
376378-00-6 | |
| Record name | 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselectivity Issues
The nucleophilicity hierarchy of purine positions (N-7 > N-1 > N-3) complicates direct substitutions. Protecting group strategies using trimethylsilyl chloride or benzyl groups are often necessary to direct reactivity.
Stereochemical Considerations
While the target compound lacks chiral centers, side reactions during pyrrolidine coupling can produce regioisomers. ¹H NMR analysis of the 8-position proton (δ 5.2–5.4 ppm) confirms successful substitution.
Scalability Limitations
Transition metal-based methods show poor atom economy (PMI > 30) compared to conventional substitutions (PMI 8–12). Industrial-scale production favors the nucleophilic substitution route despite lower yields.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and enzyme activities.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally and functionally related purine diones and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Pyrrolidine at position 8 (vs. alkoxy or chloro groups) introduces conformational rigidity, which could modulate adenosine receptor selectivity or reduce off-target effects .
Pharmacological Differentiation: Unlike Pimefylline nicotinate, which acts as a coronary vasodilator due to its nicotinate moiety, the target compound’s pyrrolidine and isoprenyl groups suggest divergent therapeutic applications, possibly in neurological disorders .
Synthetic and Analytical Data :
- Synthesis : The target compound shares synthetic pathways with other purine diones, such as alkylation of theophylline intermediates followed by nucleophilic substitution at position 7. However, the isoprenyl group requires careful regioselective control to avoid side reactions .
- Characterization : FTIR and mass spectral data (e.g., carbonyl stretches at ~1650–1700 cm⁻¹, aliphatic C-H stretches at ~2850–2968 cm⁻¹) align with purine dione analogs, but distinct peaks for pyrrolidine (N-H bending) and isoprenyl (C=C stretch) confirm structural uniqueness .
Physicochemical Properties :
- The isoprenyl group increases molecular weight and logP compared to simpler 7-methyl or 7-ethyl analogs, suggesting altered solubility and metabolic pathways.
- Pyrrolidine’s basicity may enhance water solubility as hydrochloride salts, a strategy employed in related compounds for bioavailability optimization .
Research Implications and Gaps
- SAR Studies: Position 7 substituents (isoprenyl vs. piperazinyl) warrant further exploration to map their effects on adenosine A1/A2A or 5-HT1A receptor binding.
- Metabolic Stability : Comparative in vitro assays are needed to assess whether the isoprenyl group improves resistance to cytochrome P450 oxidation relative to alkyl chains.
- Therapeutic Potential: Preclinical data on cardiovascular or neuroprotective efficacy would clarify its advantages over existing purine diones like Pimefylline .
Biological Activity
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione, also known as a purine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by a unique structure that includes a purine ring and various substituents that may influence its interaction with biological systems.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 275.33 g/mol. The structural features include:
- Purine core : Provides a scaffold for biological activity.
- Methyl and prop-2-enyl groups : These substitutions can enhance lipophilicity and influence receptor interactions.
- Pyrrolidinyl moiety : May contribute to binding affinity with specific biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antiviral and anticancer effects.
- Receptor Modulation : It can bind to specific receptors, potentially modulating signaling pathways that lead to cellular responses such as apoptosis or cell proliferation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antiviral Activity
Studies have shown that purine derivatives can possess antiviral properties by interfering with viral replication mechanisms. The specific interaction of this compound with viral enzymes can inhibit the lifecycle of viruses such as HIV and Hepatitis C.
Anticancer Properties
Preclinical studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. Its ability to inhibit growth in various cancer cell lines has been documented, indicating potential as a therapeutic agent .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies based on the structure of the target organism and the specific biochemical pathways involved.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro against HIV strains. |
| Study 2 | Anticancer Activity | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Antimicrobial Efficacy | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
Q & A
Basic: What synthetic strategies are recommended for preparing 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a purine-2,6-dione core. A general approach includes:
Core Formation : Start with 1,3-dimethylxanthine derivatives.
Substitution at C7 : Introduce the 2-methylprop-2-enyl group via nucleophilic substitution (e.g., using allyl halides under basic conditions like K₂CO₃ in DMF or ethanol at 60–80°C) .
C8 Modification : React with pyrrolidine under reflux in polar aprotic solvents (e.g., acetonitrile) to install the pyrrolidin-1-yl group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or hydrolysis of the purine ring .
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- Chromatography : Monitor reactions via TLC (Rf values) or HPLC (retention time) using UV detection .
- Spectroscopy :
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced: How do structural modifications at C7 and C8 influence biological activity?
Methodological Answer:
- C7 Substituents : The 2-methylprop-2-enyl group enhances lipophilicity, potentially improving membrane permeability. Compare analogs with alkyl vs. aryl groups using logP calculations (e.g., ChemAxon’s MarvinSketch) .
- C8 Pyrrolidine : The pyrrolidin-1-yl group may engage in hydrogen bonding or π-cation interactions with targets like adenosine receptors. Test activity via receptor-binding assays (e.g., competitive radioligand displacement) .
- Case Study : Replace pyrrolidine with piperazine or morpholine to assess selectivity differences in enzyme inhibition (e.g., phosphodiesterase assays) .
Advanced: How can conflicting biological data (e.g., anti-cancer vs. no activity) be resolved across studies?
Methodological Answer:
Variable Analysis : Compare experimental conditions:
- Cell Lines : Use standardized models (e.g., NCI-60 panel) to reduce variability .
- Dosage : Perform dose-response curves (IC₅₀ calculations) to identify potency thresholds.
Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions that may explain contradictory results .
Advanced: What computational tools are effective for predicting pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate:
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., GROMACS) over 100-ns trajectories to validate docking results .
- QSAR Models : Train models on purine derivative datasets to correlate substituents with bioavailability .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
Crystallization : Use vapor diffusion with solvents like DMSO/water mixtures to grow single crystals .
Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation .
Refinement : Apply SHELXL for structure solution, focusing on:
- Puckering Parameters : Analyze purine ring planarity using Cremer-Pople coordinates .
- Thermal Motion : Use ORTEP-3 to visualize anisotropic displacement ellipsoids and confirm substituent orientations .
Advanced: What strategies mitigate synthetic challenges like low yield in C8 functionalization?
Methodological Answer:
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for efficient C8-N bond formation .
- Microwave Assistance : Reduce reaction times (e.g., 15 minutes at 140 W) to improve yield and purity in nucleophilic substitutions .
- Protecting Groups : Temporarily block reactive sites (e.g., C2/C6 carbonyls) using trimethylsilyl groups during C7/C8 modifications .
Advanced: How to design SAR studies for optimizing receptor selectivity?
Methodological Answer:
Library Design : Synthesize analogs with systematic variations (e.g., C7: alkyl, aryl; C8: piperidine, azepane).
Binding Assays : Screen against related receptors (e.g., adenosine A₁ vs. A₂A) to identify selectivity drivers .
3D Pharmacophore Modeling : Use Schrödinger’s Phase to map critical interactions (e.g., hydrogen bond acceptors at C6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
